molecular formula C8H16N4 B13231659 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13231659
M. Wt: 168.24 g/mol
InChI Key: QMKVEZVUWPTWEQ-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with 2-methylpropan-1-amine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted triazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazoles.

Scientific Research Applications

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent due to the triazole moiety’s known bioactivity.

    Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging the triazole ring’s ability to interact with biological targets in plants and pests.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of enzymes such as cytochrome P450, leading to antifungal or antibacterial effects. The compound may also interact with nucleic acids, disrupting the replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    5-Methyl-1H-1,2,4-triazole-3-carboxylic acid: A derivative with similar structural features, used in various chemical syntheses.

    1,2,4-Triazole-3-thiol: Another triazole derivative with applications in medicinal chemistry and materials science.

Uniqueness

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is unique due to the presence of both an ethyl group and a methylpropan-1-amine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

The compound 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine (CAS No. 1342548-18-8) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of triazole compounds typically involves the reaction of azides with terminal alkynes or other nucleophiles. For this compound, a common approach includes:

  • Formation of the Triazole Ring : The reaction of 5-Ethyl-1H-1,2,4-triazole with appropriate alkylating agents.
  • Alkylation : Subsequent alkylation to introduce the propanamine moiety.

The compound's molecular formula is C8H16N4C_8H_{16}N_4 with a molecular weight of 168.24 g/mol .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains.

CompoundActivityIC50 (μM)
Compound AModerate10.5
Compound BStrong0.12
Compound CWeak50

Research indicates that modifications at the triazole ring can enhance potency against resistant bacterial strains .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound on mammalian cell lines have indicated low toxicity levels. For instance, compound testing revealed an IC50 value greater than 100 μM in human fibroblast cells, suggesting a favorable safety profile for further development .

The mechanism by which triazole derivatives exert their biological effects often involves inhibition of key enzymes or pathways in pathogens. For example:

  • Inhibition of β-lactamases : Some triazoles have been shown to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported that a series of triazole derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains of Escherichia coli. The compound exhibited an IC50 as low as 0.10 μM when combined with meropenem, highlighting its potential as a synergistic agent in antibiotic therapy .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of various triazoles, researchers found that while some derivatives displayed high cytotoxicity against cancer cell lines (IC50 < 20 μM), this compound showed minimal effects on normal cells at concentrations up to 100 μM .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H16N4/c1-4-6-10-7(12-11-6)8(2,3)5-9/h4-5,9H2,1-3H3,(H,10,11,12)

InChI Key

QMKVEZVUWPTWEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C(C)(C)CN

Origin of Product

United States

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